molecular formula C17H16ClN3O3S B2636554 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate CAS No. 1396874-73-9

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate

Cat. No.: B2636554
CAS No.: 1396874-73-9
M. Wt: 377.84
InChI Key: JVBKOTAUIPBPDR-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate is a useful research compound. Its molecular formula is C17H16ClN3O3S and its molecular weight is 377.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

The chemical compound has been a focal point in the synthesis of various nitrogen and sulfur-containing heterocyclic compounds, demonstrating significant pharmacological potential. For instance, compounds synthesized from similar structural frameworks have been screened for antibacterial and antifungal activities, indicating their relevance in developing potential antimicrobial agents. Microwave-assisted synthesis has been highlighted as a rapid and efficient method for creating these compounds, offering a promising route for their expedited production (Mistry & Desai, 2006).

Corrosion Inhibition

Research also indicates the utility of structurally related thiazole derivatives in corrosion inhibition, particularly for oil-well tubular steel in acidic solutions. These compounds, including closely related analogs, have demonstrated effectiveness as corrosion inhibitors, with their performance enhancing with concentration. The adsorption of these molecules onto the steel surface follows the Langmuir adsorption isotherm, suggesting a promising application in industrial settings to protect against corrosion (Yadav, Sharma, & Kumar, 2015).

Antimicrobial and Antifungal Screening

Further exploration into the synthesis and biological activity assessment of similar azetidinones and thiazolidinones has been conducted, with findings revealing good antibacterial activity against several bacterial species. These studies underscore the compound's potential in antimicrobial drug development, highlighting its efficacy across different microbial strains (Al-Smaisim, 2012).

Antioxidant, Antimicrobial, and Anticancer Properties

The synthesis and evaluation of azetidinones and thiazolidinones, incorporating benzothiazole, have been investigated for their biological activities, including anti-inflammatory, analgesic, antioxidant, and antimicrobial properties. Some compounds have shown promising results, indicating their potential in therapeutic applications (Gurupadayya, Gopal, Padmashali, & Manohara, 2008).

Properties

IUPAC Name

[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-9-12(10(2)24-20-9)6-15(22)23-11-7-21(8-11)17-19-16-13(18)4-3-5-14(16)25-17/h3-5,11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBKOTAUIPBPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)OC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.